molecular formula C8H6F3NO3S B6180122 ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate CAS No. 2680536-77-8

ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Cat. No. B6180122
CAS RN: 2680536-77-8
M. Wt: 253.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate, also known as TFTA, is an organic compound with a molecular weight of 202.20 g/mol. It is a colorless, odorless, and volatile liquid that has a boiling point of 161 °C. TFTA is a member of the thiazole family and is used in a variety of scientific applications.

Scientific Research Applications

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, in the study of enzyme kinetics, and in the study of the structure of proteins and other macromolecules. It is also used as a catalyst in organic reactions, as a reagent in organic synthesis, and as a solvent in chromatography.

Mechanism of Action

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition of enzyme activity can be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipoxygenase. In addition, ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has been found to inhibit the activity of enzymes involved in the metabolism of nucleic acids, such as DNA polymerase.

Advantages and Limitations for Lab Experiments

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has several advantages and limitations for lab experiments. The main advantage of using ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has a number of limitations. It is volatile and can easily evaporate, making it difficult to store and use in experiments. In addition, it can be toxic and can cause irritation if it comes in contact with the skin.

Future Directions

The use of ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate in scientific research is expected to continue to grow in the future. Some potential future directions include the development of new and improved synthesis methods, the study of the mechanism of action of ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate on enzymes, and the use of ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate as a catalyst in organic reactions. In addition, ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate could be used to study the structure and function of proteins and other macromolecules, as well as to study the metabolism of drugs, fatty acids, and nucleic acids.

Synthesis Methods

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate can be synthesized through a two-step process. The first step involves the reaction of ethyl acetate with trifluoromethylthiazole in the presence of an acid catalyst. This reaction produces the desired product, ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate. The second step involves the purification of the product using distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate involves the condensation of ethyl acetoacetate with 4-(trifluoromethyl)-2-aminothiazole followed by esterification with ethanol and acid catalysis.", "Starting Materials": [ "Ethyl acetoacetate", "4-(trifluoromethyl)-2-aminothiazole", "Ethanol", "Acid catalyst" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 4-(trifluoromethyl)-2-aminothiazole in the presence of a base to form the corresponding enamine.", "Step 2: The enamine is then treated with ethanol and acid catalyst to undergo esterification and form the final product, ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate." ] }

CAS RN

2680536-77-8

Molecular Formula

C8H6F3NO3S

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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